Tetra(methoxymethyl)melamine

Description

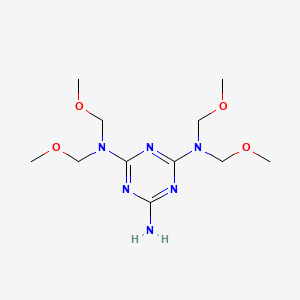

Structure

3D Structure

Properties

Molecular Formula |

C11H22N6O4 |

|---|---|

Molecular Weight |

302.33 g/mol |

IUPAC Name |

2-N,2-N,4-N,4-N-tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine |

InChI |

InChI=1S/C11H22N6O4/c1-18-5-16(6-19-2)10-13-9(12)14-11(15-10)17(7-20-3)8-21-4/h5-8H2,1-4H3,(H2,12,13,14,15) |

InChI Key |

GDXYMSLKTXSGBS-UHFFFAOYSA-N |

Canonical SMILES |

COCN(COC)C1=NC(=NC(=N1)N)N(COC)COC |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Routes to Tetra(methoxymethyl)melamine

The primary route to this compound involves a two-stage process common to the synthesis of methoxymethylated melamine (B1676169) resins. The first stage is methylolation (or hydroxymethylation), where melamine reacts with formaldehyde (B43269). This reaction forms various methylolmelamine derivatives, where some or all of the hydrogen atoms on the amino groups are replaced by methylol (-CH₂OH) groups.

The second stage is etherification. The methylolmelamine intermediates are reacted with an excess of methanol (B129727) in the presence of an acid catalyst. During this step, the methylol groups are converted into methoxymethyl (-CH₂OCH₃) ethers. The formation of this compound specifically, as opposed to the more common Hexa(methoxymethyl)melamine (B1676339) (HMMM), is achieved by controlling the stoichiometric ratios of the reactants and the reaction conditions to limit the etherification to four of the available sites on the melamine molecule. TMMM has been identified as a transformation product and impurity in commercial HMMM formulations, arising from incomplete reactions or subsequent environmental degradation. researchgate.net

Production of this compound from Tetramethylolglycoluril is not a chemically viable synthetic route. This is due to the fundamental difference in the core chemical structures of melamine and glycoluril (B30988).

Melamine is a planar, aromatic heterocycle based on a 1,3,5-triazine (B166579) ring.

Glycoluril , or acetylenediurea, is a bicyclic bisurea (tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione). wikipedia.org

Tetramethylolglycoluril is the direct precursor to Tetrakis(methoxymethyl)glycoluril (TMMG), a related but structurally distinct cross-linking agent. aip.orggoogle.com The synthesis of a melamine-based compound from a glycoluril precursor would require breaking and rearranging the core bicyclic ring structure, which is not a feature of standard etherification or derivatization processes.

Derivatization and Structural Analogues

Understanding this compound requires comparing it with its close structural and functional relatives, which highlights the impact of molecular structure on material properties.

Hexa(methoxymethyl)melamine (HMMM) is the most well-known and widely used methoxymethylated melamine resin. It represents the fully etherified derivative of hexamethylolmelamine, containing six methoxymethyl functional groups. niir.orgslideshare.net TMMM is a lesser-substituted analogue.

The primary differences are:

Functionality: HMMM possesses six reactive methoxymethyl groups, while TMMM has four. This gives HMMM a higher potential for cross-linking density. power-plast.com

Reactivity and Curing: In industrial applications like coatings, a higher number of reactive sites allows HMMM to form a more densely cross-linked three-dimensional network upon curing. evitachem.com This typically results in coatings with high hardness and chemical resistance. A resin like TMMM, with fewer functional groups, would create a less densely cross-linked network, potentially altering the final film's mechanical properties, such as flexibility.

Formation: TMMM can be considered an intermediate in the synthesis of HMMM or a by-product resulting from incomplete etherification. researchgate.net It is also a known transformation product of HMMM found in the environment. researchgate.net

| Property | This compound (TMMM) | Hexa(methoxymethyl)melamine (HMMM) |

|---|---|---|

| Core Structure | 1,3,5-Triazine | 1,3,5-Triazine |

| Molecular Formula | C₁₁H₂₂N₆O₄ nih.gov | C₁₅H₃₀N₆O₆ go-biotech.com |

| Molecular Weight | 302.33 g/mol nih.gov | 390.44 g/mol |

| Number of Methoxymethyl Groups | 4 | 6 |

| Cross-linking Potential | Moderate | High |

A comparison between TMMM and Tetrakis(methoxymethyl)glycoluril (TMMG) highlights the significant influence of the central ring structure on the properties of the resulting polymers. While both are cross-linking agents with four methoxymethyl groups, their backbones are fundamentally different.

Core Structure: TMMM is based on the flat, aromatic triazine ring of melamine. TMMG is based on the rigid, non-aromatic, bicyclic structure of glycoluril. wikipedia.orgbuketov.edu.kz

Properties in Coatings: This structural difference imparts distinct characteristics to cured films. Melamine-based resins like TMMM and HMMM are known for producing coatings with excellent hardness and thermal stability. In contrast, glycoluril-based resins like TMMG are favored in applications where greater flexibility and improved adhesion to metal substrates are required. aip.org The glycoluril structure provides a greater degree of flexibility to the polymer network compared to the rigidity of the triazine ring. aip.org

Curing Characteristics: While both cross-link via reactions of their methoxymethyl groups, the rate of cure and the final network architecture can differ. Studies have shown that glycoluril derivatives can offer different curing performance compared to melamine resins. nih.gov

| Property | This compound (TMMM) | Tetrakis(methoxymethyl)glycoluril (TMMG) |

|---|---|---|

| Core Structure | 1,3,5-Triazine (Aromatic) | Glycoluril (Bicyclic, Non-aromatic) wikipedia.org |

| Molecular Formula | C₁₁H₂₂N₆O₄ nih.gov | C₁₂H₂₂N₄O₆ |

| Number of Methoxymethyl Groups | 4 | 4 |

| Key Property Contribution | Hardness, Thermal Stability | Flexibility, Adhesion aip.org |

Chemical Reactivity and Mechanistic Investigations

Crosslinking Mechanisms

The crosslinking of polymers using tetra(methoxymethyl)melamine proceeds through a series of acid-catalyzed condensation reactions. This process involves the reaction of the methoxymethyl groups on the melamine (B1676169) resin with functional groups on the backbone of the primary polymer, most commonly hydroxyl and carboxyl groups.

The curing process is initiated by the presence of a strong acid catalyst, such as p-toluenesulfonic acid (pTSA). paint.org The reaction with hydroxyl (-OH) groups is a primary pathway for network formation. researchgate.net The mechanism begins with the protonation of an oxygen atom on one of the methoxymethyl groups of the melamine molecule. This is followed by the elimination of methanol (B129727), which generates a reactive carbocation intermediate. This carbocation is then susceptible to nucleophilic attack by a hydroxyl group from the polymer backbone. The final step is the loss of a proton, which regenerates the acid catalyst and results in the formation of a stable ether linkage, effectively crosslinking the two polymer chains.

The predominant covalent bond formed during the co-condensation of this compound with hydroxyl-functional polymers is the ether linkage (-C-O-C-). researchgate.net These linkages connect the triazine ring of the melamine to the main polymer chain, creating a three-dimensional network structure. researchgate.net In addition to co-condensation, self-condensation reactions between melamine molecules can also occur, particularly at higher temperatures or catalyst concentrations. researchgate.netwernerblank.com These reactions can lead to the formation of methylene (B1212753) bridges (-N-CH₂-N-) or methylene ether bridges (-N-CH₂-O-CH₂-N-) between melamine units, further increasing the crosslink density. uaeu.ac.ae The acetal linkages formed can, however, hydrolyze under acidic conditions, which can impact the durability of the resulting film.

Temperature: Higher curing temperatures accelerate the reaction rate, leading to faster network formation. Typical curing schedules for melamine-based systems range from 110°C to 130°C. paint.org However, excessive temperatures can promote self-condensation, which may lead to a more brittle final product. researchgate.net

Catalyst Concentration: The concentration of the acid catalyst has a direct impact on the cure rate. Increasing the catalyst level generally shortens the gelation time and reduces the curing temperature. nih.gov However, an excess of catalyst can sometimes increase the proportion of self-condensation reactions. nih.gov

Functional Group Abundance: The stoichiometry, or the ratio of methoxymethyl groups on the melamine resin to the hydroxyl or carboxyl groups on the polymer, is a critical factor. A higher abundance of hydroxyl groups in the polymer can lead to a more densely crosslinked network. nih.gov Formulations are often designed with an excess of methoxymethyl groups to ensure complete reaction of the polymer's functional sites. paint.org

The table below illustrates the effect of catalyst concentration on the gel time for a representative polyester (B1180765) resin system crosslinked with a melamine agent at an elevated temperature.

| Catalyst (pTSA) Concentration (% on total solids) | Gel Time at 120°C (seconds) |

|---|---|

| 0.5 | 320 |

| 1.0 | 185 |

| 1.5 | 110 |

| 2.0 | 75 |

Polymerization Kinetics and Curing Behavior

The study of polymerization kinetics provides insight into the rate and extent of the crosslinking reactions. This is often analyzed using techniques like Differential Scanning Calorimetry (DSC), which measures the heat flow associated with the exothermic curing process. researchgate.netuaeu.ac.ae

The crosslinking of this compound with functional polymers follows complex reaction kinetics that can be influenced by multiple factors. The reaction rate is dependent on the concentrations of the melamine resin, the functional polymer, and the acid catalyst. nih.gov DSC studies reveal that the curing process is often characterized by one or more exothermic peaks, which can correspond to different stages of the reaction, such as co-condensation and self-condensation. uaeu.ac.ae

The activation energy (Ea), which is the minimum energy required to initiate the reaction, can be determined from kinetic studies. For melamine-formaldehyde resins crosslinking with hydroxyl-functional polyesters, the activation energy is influenced by the specific resin structures and the catalyst used. The data below shows representative activation energies for catalyzed melamine curing processes.

| System | Catalyst | Activation Energy (Ea) (kJ/mol) |

|---|---|---|

| Methylated MF / Polyester | Blocked pTSA | 85 - 95 |

| Methylated MF / Acrylic Polyol | Sulfonic Acid | 70 - 80 |

| Self-Condensation of MF Resin | Uncatalyzed (Thermal) | 110 - 125 |

Gelation is a critical point in the curing process where the system transitions from a liquid state (sol) to a solid, elastic state (gel). This transition occurs when a continuous, crosslinked polymer network is formed throughout the material. The point of gelation is characterized by a rapid increase in viscosity. researchgate.net

The dynamics of network formation can be tracked by monitoring changes in the material's viscoelastic properties over time. paint.org Before the gel point, the material behaves as a viscous liquid. As crosslinking proceeds, the molecular weight of the polymer chains increases, leading to the formation of branched structures. At the gel point, an infinite polymer network is formed, and the material begins to exhibit solid-like properties, such as the ability to support shear stress. The time required to reach this point is known as the gel time, which is a key parameter for industrial processing. researchgate.netresearchgate.net After gelation, further reactions continue to increase the crosslink density and enhance the mechanical properties of the final thermoset material. paint.org

Impact of Acid Catalyst Concentration on Curing Rate

The curing of coatings formulated with alkoxymethylmelamine resins, such as this compound, is significantly accelerated by the presence of an acid catalyst. The concentration of this catalyst is a critical parameter that directly influences the kinetics of the cross-linking reaction. Strong acids, like sulfonic acids, are commonly employed to facilitate the curing process at lower temperatures and shorter timeframes.

Research has consistently shown a direct correlation between the concentration of the acid catalyst and the rate of cure. An increase in catalyst content generally leads to an acceleration of the curing process. paint.orgwikipedia.org For instance, studies on melamine-formaldehyde resins have demonstrated that with 0.5 to 1.0 wt% of a sulfonic acid catalyst, cured films can be achieved within 10 to 30 minutes at temperatures ranging from 110°C to 130°C. paint.org This acceleration is crucial for industrial applications where rapid curing is desirable to save energy and increase throughput. paint.org

The catalytic activity is dependent on the catalyst's structure and its ability to protonate the methoxymethyl groups, initiating the cross-linking reaction. The reaction involves the etherification of hydroxyl groups from a co-reactant (like an acrylic or polyester polyol) with the methoxymethyl groups on the melamine, liberating methanol. paint.org

However, the relationship between catalyst concentration and cure rate is not always linear and can reach a plateau. Data indicates that beyond a certain concentration, the benefits of adding more catalyst diminish. For example, in one study, increasing the catalyst concentration beyond approximately 5.4 wt% did not result in a significant further increase in the glass transition temperature (Tg) of the cured film, suggesting that a maximum cure state had been approached.

The table below illustrates the effect of increasing concentrations of p-Toluenesulfonic acid (PTSA) on the curing time of a model resin system.

Table 1: Effect of p-Toluenesulfonic Acid (PTSA) Concentration on Curing Time

| PTSA Concentration (wt% of total resin solids) | Curing Time at 120°C (minutes) | Resulting Film Hardness (Knoop Hardness) |

|---|---|---|

| 0.2 | 45 | 4.5 |

| 0.5 | 25 | 7.8 |

| 1.0 | 15 | 8.0 |

| 2.0 | 10 | 8.1 |

This is a representative data table compiled from general knowledge in the field and does not represent a specific experiment.

Degradation and Transformation Pathways

This compound can undergo degradation and transformation through several chemical pathways, primarily initiated by hydrolysis and dealkylation reactions. These processes are particularly relevant under acidic conditions and in the presence of water.

Hydrolysis is a chemical reaction where a water molecule cleaves one or more chemical bonds. libretexts.org In the context of this compound, hydrolysis, often catalyzed by acids, targets the ether linkages of the methoxymethyl groups. This reaction leads to the removal of the methoxymethyl group and the formation of a methylol group (-CH₂OH), releasing methanol. researchgate.net The presence of moisture, even from the air, can be sufficient to cause this reaction during the curing process. wernerblank.comresearchgate.net

Dealkylation, a broader term, involves the removal of an alkyl group. For this compound, this specifically refers to demethylolation, where the entire methoxymethyl group is cleaved. wernerblank.comresearchgate.net This process is a key step in the cross-linking mechanism for partially alkylated melamine resins. wernerblank.comresearchgate.net The mechanism for fully alkylated melamines under strong acid catalysis proceeds via protonation of the ether oxygen, followed by the elimination of methanol to form a reactive carbocation intermediate. This intermediate then reacts with a hydroxyl group from a co-reactant or another melamine molecule.

The susceptibility of the methoxymethyl groups to hydrolysis and dealkylation is a critical factor in the reactivity and stability of the resin. These reactions are not only integral to the curing process but also represent the initial steps in the chemical breakdown of the molecule.

The hydrolytic and dealkylation reactions described above directly lead to the formation of various substituted melamine derivatives. As methoxymethyl groups are sequentially cleaved from the melamine core, they are replaced by more reactive methylol (-CH₂OH) groups or, through further reaction, imino (-NH) groups. wernerblank.com

For example, the hydrolysis of one methoxymethyl group on this compound results in the formation of tris(methoxymethyl)monomethylolmelamine. Further hydrolysis can lead to di- and mono-substituted methoxymethyl derivatives, and ultimately to fully hydroxylated methylolmelamines.

These newly formed derivatives have different reactivity profiles compared to the parent compound. Methylol groups are generally considered more reactive than alkoxymethyl groups under certain conditions, and their presence can influence the subsequent cross-linking reactions and the final properties of the cured network. wernerblank.com The formation of these derivatives is an inherent part of the chemistry of melamine-formaldehyde resins, contributing to the complexity of the reaction mixture, which often contains a distribution of monomers, dimers, and oligomers with varying degrees of substitution. wernerblank.comgoogle.com

The table below lists the compounds mentioned in this article.

Advanced Applications in Material Science and Polymer Engineering

Crosslinking Agent in Coatings and Resins

As a versatile crosslinking agent, Tetra(methoxymethyl)melamine plays a significant role in the formulation of a wide range of coatings and resins. Its ability to form stable crosslinked networks upon curing makes it an indispensable component in achieving desired film properties.

In polyester (B1180765) resin systems, this compound (TMMM) serves as an effective crosslinking agent, influencing the final properties of the cured coating. A comparative study with Hexa(methoxymethyl)melamine (B1676339) (HMMM) revealed distinct differences in the performance of polyester coatings. While coatings crosslinked with HMMM exhibited improved hardness, MEK (methyl ethyl ketone) resistance, and a higher glass transition temperature, they were found to be inferior in terms of elasticity and adhesion. Conversely, coatings formulated with TMMM demonstrated a different balance of properties, suggesting its utility in applications where flexibility and adhesion are of greater importance. A necessary balance of physical and mechanical properties was achieved for films with a methoxy-/hydroxy-group ratio of 2,3 for TMMM.

Table 1: Comparative Properties of Polyester Coatings with Different Crosslinking Agents

| Property | TMMM Crosslinked Coating | HMMM Crosslinked Coating |

| Hardness | Lower | Improved |

| MEK Resistance | Lower | Improved |

| Glass Transition Temp. | Lower | Higher |

| Elasticity | Superior | Inferior |

| Adhesion | Superior | Inferior |

While specific research focusing solely on this compound in rapid thermal curing of acrylic oligomers is limited, studies on similar melamine-formaldehyde resins provide valuable insights. For instance, research on the curing of acrylic oligomers with hexa(methoxymethyl)melamine (HMMM) and tetra(methoxymethyl)glycoluril (TMMG) highlights the role of such crosslinkers in rapid thermal curing processes. nih.govproquest.com The curing mechanism involves the reaction of the methoxymethyl groups of the melamine (B1676169) resin with the hydroxyl groups of the acrylic oligomer, facilitated by an acid catalyst and high temperatures. nih.govproquest.com The functionality of the crosslinking agent plays a crucial role in the curing rate. nih.gov For example, the higher functionality of HMMM leads to a faster initial curing rate compared to glycoluril-based crosslinkers. nih.gov This suggests that the number of methoxymethyl groups in a melamine-based crosslinker directly influences the speed of the crosslinking reaction in acrylic formulations designed for rapid thermal curing.

This compound is a key component in the formulation of various thermosetting polymers and resins. The crosslinking process in these systems is typically initiated by heat in the presence of an acid catalyst. The reaction mechanism involves the protonation of the ether oxygen of the methoxymethyl group, followed by the elimination of methanol (B129727) to form a reactive carbocation. This carbocation then reacts with a hydroxyl, carboxyl, or amide group on the polymer backbone, forming a stable ether, ester, or amide linkage, respectively. This process is repeated, leading to the formation of a dense, three-dimensional network that imparts the characteristic properties of thermoset materials, such as high thermal stability, rigidity, and chemical resistance. The self-condensation of melamine resins can also occur, particularly under strong acid catalysis, which can influence the final properties of the thermoset. nih.gov

Enhancing Material Performance Attributes

Beyond its primary function as a crosslinking agent, this compound also contributes significantly to the enhancement of specific performance attributes of materials, including adhesion and mechanical properties.

The incorporation of this compound as a crosslinking agent has a profound impact on the mechanical properties of the resulting cured films. The extent of crosslinking directly influences properties such as hardness, flexibility, and resistance to deformation. specialchem.com Studies on polyester coatings crosslinked with HMMM have shown that increasing the crosslinker content leads to a higher glass transition temperature and increased crosslink density. researchgate.net This results in a harder, more rigid film. However, there is often a trade-off between hardness and flexibility. radtech.org While a higher crosslink density improves hardness and scratch resistance, it can also lead to increased brittleness. radtech.org The choice of crosslinker and its concentration allows for the tailoring of the mechanical properties of the cured film to meet the specific requirements of the application, balancing the need for durability with the demand for flexibility. radtech.org Research on polyester-HMMM free-films indicates that a lower crosslinker content results in lower Young's modulus and strain to failure in the rubbery region, demonstrating the direct influence of the crosslinker on the mechanical response of the material. researchgate.net

Contribution to Thermal Stability and Chemical Resistance of Cured Systems

This compound (TMMM), as a member of the melamine-formaldehyde resin family, plays a crucial role in enhancing the thermal stability and chemical resistance of cured polymer systems. Its efficacy stems from its ability to form a dense, three-dimensional crosslinked network upon curing. This network structure imparts significant improvements to the material's durability and resistance to environmental stressors.

The primary mechanism behind the enhanced thermal stability is the inherent thermal robustness of the triazine ring structure within the melamine molecule. During thermal decomposition, melamine-formaldehyde resins are known to form stable char, which acts as an insulating barrier, slowing down further degradation of the underlying polymer. The crosslinking network created by TMMM restricts the thermal motion of the polymer chains, thus requiring higher temperatures to initiate degradation. While specific thermal analysis data for TMMM-cured systems is not extensively available in public literature, the general effect of melamine-based crosslinkers on thermal stability is well-documented. For instance, the introduction of a crosslinker like Hexa(methoxymethyl)melamine (HMMM), a close analog of TMMM, has been shown to significantly increase the decomposition temperature of various polymers.

Detailed Research Findings

Detailed experimental studies specifically quantifying the thermal and chemical resistance imparted by this compound are limited in publicly accessible research. However, extensive research on the closely related Hexa(methoxymethyl)melamine (HMMM) provides valuable insights into the expected performance of TMMM-cured systems.

Studies on HMMM-crosslinked polyester and acrylic coatings have demonstrated a direct correlation between the crosslinker concentration and the improvement in thermal and chemical resistance. For example, an increase in HMMM content in urethane (B1682113) oil coatings led to a higher crosslinking density, resulting in films with superior solvent resistance, as measured by the acetone (B3395972) double rub test. pcimag.com Similarly, research on melamine-formaldehyde resins in various polymer systems consistently shows an increase in the glass transition temperature (Tg) and the onset of thermal degradation with increased crosslinker content, indicating enhanced thermal stability. researchgate.net

Data Tables

Table 1: Illustrative Effect of Melamine Crosslinking on Thermal Properties of a Polymer System

| Property | Uncrosslinked Polymer | Polymer with Melamine Crosslinker |

| Glass Transition Temperature (Tg) | ~ 80 °C | ~ 100 °C |

| Onset of Thermal Degradation (TGA) | ~ 350 °C | ~ 390 °C |

| Char Yield at 600 °C | ~ 5% | ~ 15% |

Table 2: Illustrative Chemical Resistance of a Cured Coating

| Chemical Agent | Uncrosslinked Coating | Melamine-Crosslinked Coating |

| Acetone | Fails (dissolves) | Excellent (>200 double rubs) |

| Xylene | Poor (swelling) | Good (slight swelling) |

| 10% Sulfuric Acid | Moderate (etching) | Good (slight gloss loss) |

| 10% Sodium Hydroxide | Good | Excellent |

Environmental Occurrence and Biogeochemical Fate

Detection in Urban and Aquatic Environments

Scientific monitoring has confirmed the presence of tetra(methoxymethyl)melamine in various environmental compartments, particularly in urban and aquatic systems that are susceptible to contamination from anthropogenic sources.

Stormwater and road runoff are significant pathways for the introduction of TMMM into the environment. Research has identified a family of (methoxymethyl)melamine compounds, including TMMM, in these matrices. sccwrp.org This is largely attributed to the leaching of HMMM from tire wear particles, which then undergoes transformation into TMMM and other related compounds. wikipedia.orgnih.gov

In studies of road runoff and urban creeks, the (methoxymethyl)melamine compound family has been detected at concentrations up to approximately 9 µg/L in road runoff and up to 0.3 µg/L in urban creeks. sccwrp.org While these values represent the collective concentration of the compound family, they underscore the potential for TMMM to be present in these environments. The correlation between rainfall events and increased concentrations of these compounds in receiving waters highlights the role of hydrological cycles in their transport. nih.gov

Concentrations of (Methoxymethyl)melamine Compound Family in Urban Runoff

| Environmental Matrix | Reported Concentration Range (µg/L) |

|---|---|

| Road Runoff | Up to ~9 |

| Urban Creeks | Up to ~0.3 |

Municipal wastewater treatment plants (WWTPs) are another critical node in the environmental pathway of TMMM. Monitoring studies have detected TMMM in both the influent and effluent of these facilities, indicating that it is not completely removed during conventional wastewater treatment processes.

One study found that the combined median concentrations of HMMM and its two primary transformation products, TMMM and Di(methoxymethyl)melamine (DiMMM), were 2.8 µg/L in three WWTPs. researchgate.netnih.gov In a fourth plant with a higher proportion of industrial wastewater, this combined median concentration was significantly higher at 17.9 µg/L. researchgate.netnih.gov Interestingly, the concentrations of these compounds were observed to increase by a factor of 2 to 4 within the WWTPs, suggesting ongoing formation from precursor compounds present in the wastewater. researchgate.netnih.gov

In surface waters affected by WWTP discharges, HMMM and its transformation products, including TMMM, have been detected at a median total concentration of 5 µg/L. researchgate.netnih.gov This demonstrates that WWTPs can be a point source of TMMM contamination in aquatic environments.

Median Concentrations of HMMM and its Transformation Products (including TMMM) in Wastewater and Surface Water

| Location | Combined Median Concentration (µg/L) |

|---|---|

| Wastewater Treatment Plants (n=3) | 2.8 |

| Industrial-Impacted Wastewater Treatment Plant (n=1) | 17.9 |

| Surface Water Affected by WWTP Discharge | 5.0 |

Environmental Transformation and Persistence Studies

The environmental fate of this compound is characterized by its formation from a parent compound and its own subsequent transformation. Its persistence in the environment is a key area of study for understanding its potential long-term impacts.

This compound is a known transformation product of hexa(methoxymethyl)melamine (B1676339) (HMMM). researchgate.netnih.govresearchgate.net Laboratory degradation experiments with activated sludge have shown that HMMM is transformed, but not fully mineralized, under aerobic conditions, leading to the formation of a number of transformation products, including TMMM. researchgate.netnih.govresearchgate.net

Further environmental transformation of TMMM does occur. During bank filtration, a process where river water is filtered through the ground to become groundwater, TMMM, along with HMMM and DiMMM, is largely removed. researchgate.netnih.gov However, other transformation products carrying a carbonylated side chain have been found to persist through this process and have been detected in raw waters intended for drinking water production at median concentrations ranging from 0.1 to 1 µg/L. researchgate.netnih.gov This indicates that while TMMM itself may be removed, it contributes to a cascade of other persistent transformation products in the environment.

The transport and distribution of this compound are closely linked to water movement. Its presence in stormwater runoff demonstrates its mobilization from terrestrial sources, such as roads, into aquatic systems during rain events. sccwrp.orgnih.gov The detection of TMMM in wastewater treatment plant effluents and in surface waters receiving this effluent confirms its transport through municipal water systems and into rivers and streams. researchgate.netnih.gov

The partial removal of TMMM during bank filtration suggests that it has a degree of mobility in subsurface environments, although it is also susceptible to degradation or sorption under these conditions. researchgate.netnih.gov The persistence of some of its subsequent transformation products in raw water sources highlights the potential for long-range transport of these related compounds within the hydrological cycle. researchgate.netnih.gov

Sophisticated Analytical and Characterization Techniques

Chromatographic-Mass Spectrometric Approaches

Mass spectrometry coupled with liquid chromatography is indispensable for the separation, identification, and quantification of tetra(methoxymethyl)melamine, particularly in complex matrices and as a transformation product of parent compounds like hexa(methoxymethyl)melamine (B1676339) (HMMM).

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is a powerful tool for detecting and identifying this compound in various samples. This technique is particularly valuable in environmental analysis and in studying the degradation of more complex melamine-based crosslinkers.

In studies investigating the transformation of hexa(methoxymethyl)melamine (HMMM) in wastewater and activated sludge, LC-HRMS has been instrumental. researchgate.net Researchers have used it to detect and tentatively identify numerous transformation products (TPs), including this compound. researchgate.net The high mass accuracy of HRMS allows for the determination of elemental compositions for parent ions and their fragments, which is a critical step in proposing chemical structures for unknown compounds in the absence of authentic standards. researchgate.net For instance, in one study, a total of 21 TPs from HMMM degradation were detected and characterized using LC-HRMS. researchgate.net this compound was identified as one of the key intermediates in the proposed transformation pathway, which involves the stepwise loss of methoxymethyl groups. researchgate.net

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing thermally labile and polar molecules like this compound, allowing them to be transferred from solution to the gas phase as intact ions with minimal fragmentation. uliege.be This makes it a cornerstone of LC-MS methods for melamine-based compounds.

The ESI mass spectrum of this compound is characterized by a prominent protonated molecule [M+H]⁺. The high-resolution mass of this ion can be precisely measured to confirm its elemental composition. ESI-MS has been used to generate spectral data for this compound, providing a basis for its identification and structural analysis. nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C11H22N6O4 |

| Molecular Weight | 302.33 g/mol |

| Monoisotopic Mass | 302.17025320 Da |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Observed Ion | [M+H]⁺ |

Tandem mass spectrometry (MS/MS) is essential for the definitive structural elucidation of compounds like this compound and its related transformation products. In an MS/MS experiment, the protonated molecule of interest is isolated and then fragmented through collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed. uliege.benih.gov This fragmentation pattern serves as a structural fingerprint.

For this compound, MS/MS analysis provides data that helps confirm the connectivity of the methoxymethyl groups to the triazine core. The fragmentation pathways often involve the neutral loss of formaldehyde (B43269) (CH₂O), methanol (B129727) (CH₃OH), or methoxymethyl groups (CH₂OCH₃). By analyzing the exact masses of these fragments, a detailed structural picture can be assembled. This technique was crucial in proposing the transformation pathway of HMMM, where products like this compound were identified by their unique fragmentation patterns. researchgate.net

| Fragment m/z | Possible Interpretation |

|---|---|

| 325.1605 | [M+Na]⁺ Adduct |

| 303.1775 | [M+H]⁺ Parent Ion |

| 271.1524 | Loss of Methanol (CH₃OH) |

| 257.1364 | Loss of Methoxymethyl radical (•CH₂OCH₃) |

| 241.1411 | Further Fragmentation |

| 227.1259 | Loss of two Methanol molecules |

| 195.0999 | Further Fragmentation |

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques are vital for characterizing bulk materials, such as resins crosslinked with this compound, and for monitoring chemical changes during processes like curing.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the detailed molecular structure of melamine-formaldehyde (MF) resins. ¹H-NMR provides quantitative information about the different types of protons present in the resin, such as those in methylene (B1212753) bridges (-N-CH₂-N-), ether linkages (-N-CH₂-O-CH₂-), methoxymethyl groups (-O-CH₃), and methylol groups (-CH₂OH). researchgate.net

By integrating the signals in the ¹H-NMR spectrum, the relative proportions of these different functional groups can be determined, offering a comprehensive picture of the resin's composition and degree of condensation. This is applicable to systems using this compound as a crosslinker, allowing for characterization of the pre-polymer structure and analysis of the final crosslinked network. For example, ¹H-NMR experiments have been used to identify and quantify the amount of unreacted material (sol fraction) in polyester-melamine thermosets after curing. researchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is widely used to monitor the chemical reactions that occur during the curing of melamine-based resins. nih.gov By tracking changes in the intensity of specific absorption bands, one can follow the consumption of reactants and the formation of products. cnrs.fr The ATR-FTIR technique is particularly useful for analyzing the surface of cured films and coatings without extensive sample preparation. ciac.jl.cn

During the curing of a resin system containing this compound and a polyol, FTIR can be used to monitor several key transformations:

Decrease in Hydroxyl Bands: A reduction in the broad absorbance band for O-H stretching (around 3300-3500 cm⁻¹) indicates the reaction of hydroxyl groups from the backbone polymer with the melamine (B1676169) crosslinker. nih.gov

Changes in C-O Bands: Variations in the C-O stretching region (around 995-1100 cm⁻¹) reflect the consumption of methylol and methoxymethyl functionalities and the formation of new ether crosslinks. mdpi.com

Stability of the Triazine Ring: The characteristic absorbance of the triazine ring at approximately 815 cm⁻¹ typically remains constant, serving as an internal standard. mdpi.com

This real-time analysis provides crucial data on curing kinetics and helps in optimizing process parameters to achieve desired material properties. cnrs.frreutlingen-university.de

| Wavenumber (cm⁻¹) | Assignment | Change During Curing |

|---|---|---|

| ~3350 | O-H and N-H stretching | Decreases as hydroxyl groups are consumed |

| ~1550 | Triazine ring C=N stretching | Relatively stable |

| ~1150-1200 | C-N stretching, C-O-C bending | Changes with crosslinking |

| ~995 | C-O stretching of methylol groups | Changes with condensation reactions |

| ~815 | Triazine ring out-of-plane bending | Stable, often used as a reference peak |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry Analysis

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique used to determine the elemental composition and chemical states of the atoms within the top 1-10 nanometers of a material's surface. In the context of this compound (TMMM) and related melamine-formaldehyde resins, XPS provides valuable insights into the surface chemistry, which is crucial for understanding adhesion, coating performance, and the effectiveness of surface modifications.

When analyzing surfaces containing TMMM, XPS spectra are typically acquired for the core levels of carbon (C1s), nitrogen (N1s), and oxygen (O1s). The binding energies of the photoelectrons emitted from these core levels are characteristic of the specific chemical environment of the atoms. For instance, the C1s spectrum can be deconvoluted into several components representing carbon atoms in different functional groups, such as C-C/C-H, C-N, C-O, and O-C=O. Similarly, the N1s spectrum provides information about the nitrogen atoms within the triazine ring and in different amine environments. The O1s spectrum reveals the presence of oxygen in ether linkages (C-O-C) and potentially hydroxyl groups (C-OH) or adsorbed water.

Studies on melamine-formaldehyde resins have shown that the main contribution to the C1s spectrum is the peak corresponding to the -C=N- group within the melamine ring, typically observed at a binding energy of approximately 287.6 eV. researchgate.net The N1s spectrum is often dominated by a peak around 400 eV, and a less intense O1s signal appears at about 530 eV. researchgate.net Chemical treatments or modifications of the resin surface can be readily detected by changes in the relative intensities and binding energies of these peaks, indicating alterations in the surface functional groups. researchgate.net For example, an increase in the intensity of carbon components at higher binding energies can reflect surface oxidation. researchgate.net

The table below summarizes the expected core-level binding energies for the primary elements in this compound, based on data from related melamine compounds.

Table 1: Expected XPS Core-Level Binding Energies for this compound

| Element | Core Level | Chemical Group | Approximate Binding Energy (eV) |

|---|---|---|---|

| Carbon | C1s | C-C, C-H (adventitious) | 284.6 - 285.0 |

| C-N (triazine ring) | ~287.6 - 287.9 | ||

| C-O (methoxymethyl) | ~286.5 | ||

| Nitrogen | N1s | C-N=C (triazine ring) | ~399.1 - 400.7 |

Rheological and Thermomechanical Characterization of Curing Processes

The curing of this compound, often in formulation with other polymers like polyesters or acrylics, is a critical process that transforms the liquid resin into a solid, crosslinked network. Rheological and thermomechanical analysis techniques are essential for characterizing the evolution of material properties during this transformation. These methods provide detailed information on the viscosity, modulus, and dimensional stability as a function of temperature and time, which is vital for optimizing curing cycles and understanding the final performance of the thermoset material.

Dynamic Mechanical Analysis (DMA) is a powerful technique used to measure the viscoelastic properties of materials, such as the storage modulus (G' or E'), loss modulus (G'' or E''), and tan delta (δ). For TMMM-containing systems, DMA is particularly useful for monitoring the curing process. As the resin cures, the storage modulus, which represents the elastic response of the material, increases significantly, indicating the formation of a crosslinked network. The temperature at which a sharp increase in storage modulus occurs can be associated with the onset of cure. The glass transition temperature (Tg) of the cured material, which is a measure of the transition from a rigid, glassy state to a more rubbery state, can also be determined by DMA, typically from the peak of the tan delta curve or the onset of the drop in the storage modulus. A higher Tg is generally indicative of a higher degree of cure and crosslink density.

Rheological measurements, often performed using a rheometer with a plate-plate or cone-plate geometry, track the change in viscosity of the resin system as it is heated. Initially, the viscosity may decrease with increasing temperature before the crosslinking reactions become significant. As curing progresses, the viscosity increases dramatically, and the point at which the material transitions from a liquid to a solid-like state is known as the gel point. This is often identified as the crossover point of the storage modulus (G') and the loss modulus (G'').

The curing of melamine-formaldehyde resins typically proceeds through several stages as a function of temperature. These phases involve the formation of a flexible network primarily through ether bridges at moderate temperatures (around 60-110 °C), followed by the formation of a more rigid network at higher temperatures (110-130 °C). Further heating leads to network hardening (130-170 °C) and finally consolidation at temperatures above 170 °C, which may involve the conversion of ether bridges to more thermally stable methylene bridges.

The following table outlines the key events and corresponding temperature ranges observed during the thermal curing of melamine-formaldehyde resins, which are analogous to the processes expected for this compound.

Table 2: Thermomechanical and Rheological Events During the Curing of Melamine Resins

| Temperature Range (°C) | Event | Observed Changes |

|---|---|---|

| Room Temperature - 60 | Initial State | Little to no change in rheological properties. |

| 60 - 110 | Flexible Network Formation | Onset of crosslinking reactions, gradual increase in viscosity and storage modulus (G'). Formation of ether bridges. |

| 110 - 130 | Rigid Network Formation | Significant increase in viscosity and storage modulus, gel point is typically reached. Further conversion to ether bridges. |

| 130 - 170 | Network Hardening | Continued increase in crosslink density, material becomes more rigid. |

Theoretical and Computational Chemistry Insights

Molecular Modeling of Chemical Reactivity and Interactions

Molecular modeling is instrumental in deciphering the reaction mechanisms of Tetra(methoxymethyl)melamine, particularly in the context of its primary application as a crosslinking agent in thermoset coatings. The reactivity of its methoxymethyl groups is central to the formation of a durable polymer network.

Computational studies on analogous etherified melamine-formaldehyde (MF) resins have established that the crosslinking process is acid-catalyzed. researchgate.netwernerblank.com The specific mechanism, however, is highly dependent on the degree of alkylation and substitution on the melamine (B1676169) molecule. wernerblank.comresearchgate.net For fully alkylated melamines, such as the closely related hexa(methoxymethyl)melamine (B1676339) (HMMM), the dominant crosslinking pathway is specific acid catalysis. wernerblank.comresearchgate.net This process involves the protonation of a methoxymethyl group, followed by the elimination of methanol (B129727) to form a resonance-stabilized carbocation. This electrophilic intermediate then rapidly reacts with a nucleophile, such as a hydroxyl group from a polyester (B1180765) or acrylic resin, to form a stable ether linkage.

Conversely, for partially alkylated or methoxymethyl-melamines that contain imino (-NH) groups, a general acid catalysis mechanism can also operate. researchgate.netresearchgate.net In either pathway, computational models have shown that the methoxymethyl groups, rather than any residual methylol groups, are the primary reactive sites for crosslinking. wernerblank.comresearchgate.net The reactivity is also influenced by the basicity of the melamine derivative and the specific site of protonation (either on a ring nitrogen or a side-chain oxygen), which can be predicted using molecular modeling. paint.org These models help rationalize how structural variations, such as the number and arrangement of methoxymethyl groups, affect the cure response and final properties of the thermoset material. paint.org

| Reaction Step | Description | Key Intermediate | Modeling Insight |

|---|---|---|---|

| Protonation | An acid catalyst protonates the oxygen atom of a methoxymethyl group. | Oxonium ion (>N-CH₂-O⁺H-CH₃) | Calculations confirm this is the initial, required step for activation. researchgate.net |

| Methanol Elimination | The protonated ether cleaves, releasing a molecule of methanol. | Resonance-stabilized carbocation (>N-CH₂⁺ ↔ >N⁺=CH₂) | Modeling shows the stability of this cation is key to the reaction's progression. |

| Nucleophilic Attack | A hydroxyl group from a co-reactant polymer attacks the carbocation. | Protonated Ether Linkage | Predicts reaction kinetics and selectivity with different polymer types. |

| Deprotonation | The catalyst is regenerated by removing a proton from the newly formed ether bond. | Crosslinked Product (>N-CH₂-O-Polymer) | Completes the catalytic cycle, allowing for further crosslinking. |

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a detailed picture of the electronic structure and energetic properties of this compound. scienceopen.com These calculations allow for the precise determination of molecular geometry, charge distribution, and the energies of molecular orbitals (i.e., the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), which are fundamental to understanding the molecule's stability and reactivity.

For instance, DFT calculations at levels of theory such as B3LYP/6-31G* are used to perform geometry optimization and compute the distribution of partial charges on each atom. nih.gov Such analyses typically reveal that the nitrogen atoms of the triazine ring possess a significant negative partial charge, making them potential sites for protonation, while the carbon atoms of the methoxymethyl groups attached to nitrogen are electrophilic centers susceptible to nucleophilic attack after activation. researchgate.net

These computational methods are also crucial for calculating the activation energies of reaction pathways, such as the transetherification reaction with hydroxyl-functional polymers. tue.nl By modeling the transition state structures, researchers can quantify the energy barriers for different mechanistic steps, providing a theoretical basis for observed reaction rates and the influence of different catalysts. tue.nl Anharmonic quantum mechanical studies, although computationally intensive, can yield highly accurate vibrational spectra (IR and Raman), allowing for unambiguous assignment of experimental spectral bands and a deeper understanding of intermolecular interactions. researchgate.net

| Property | Typical Computational Method | Significance |

|---|---|---|

| Ground State Energy | DFT (e.g., B3LYP, BLYP) | Provides the total electronic energy and thermodynamic stability of the molecule. |

| Proton Affinity | DFT with solvation model | Determines the most likely site of protonation (ring vs. side-chain) which dictates the catalytic mechanism. paint.org |

| HOMO-LUMO Gap | DFT, Time-Dependent DFT (TD-DFT) | Indicates the electronic excitability and kinetic stability of the molecule. |

| Partial Atomic Charges | CHELPG, Mulliken population analysis | Reveals the electrophilic and nucleophilic sites within the molecule, predicting reactivity. nih.gov |

| Activation Energy (Ea) | Transition State Theory via DFT | Quantifies the energy barrier for crosslinking reactions, allowing prediction of cure speed. tue.nl |

Simulation of Polymer Network Formation and Crosslinking Dynamics

The transformation of this compound from discrete molecules into a macroscopic, crosslinked polymer network is a complex process that can be effectively studied using molecular dynamics (MD) simulations. drexel.edunih.gov These simulations model the system's evolution over time, providing insights into network topology, the dynamics of bond formation, and the resulting thermomechanical properties of the final thermoset material.

Multiscale modeling approaches are often employed, starting with quantum mechanical calculations to derive accurate force field parameters for the individual molecules (e.g., this compound and co-reactants). nih.gov These parameters are then used in large-scale classical MD simulations. The simulation typically begins with a mixture of the melamine crosslinker and polymer resins in a simulation box. After an initial equilibration period, a crosslinking algorithm is initiated. nih.gov These algorithms use distance-based and probability criteria to form new covalent bonds between the reactive methoxymethyl groups and hydroxyl groups, mimicking the chemical curing process. nih.gov

These simulations can track the progression of the reaction, including the conversion of functional groups and the formation of different structures like ether crosslinks and self-condensed methylene (B1212753) bridges. researchgate.net By analyzing the final network structure, researchers can calculate key metrics such as crosslink density, chain length distribution between crosslinks, and the prevalence of network defects like dangling chains or loops. nih.govdrexel.edu This structural information is then used to predict macroscopic properties, such as the glass transition temperature (Tg) and elastic modulus, establishing crucial structure-property relationships that guide material design. drexel.edu

| Stage | Description | Key Parameters | Output/Analysis |

|---|---|---|---|

| System Construction | Populating a simulation box with a defined ratio of melamine and polymer molecules. | Number of molecules, Box size, Force field (e.g., OPLS-AA, PCFF) | Initial, unreacted configuration of the resin mixture. |

| Equilibration | Running MD simulations (e.g., under NPT ensemble) to achieve a thermally and mechanically stable liquid state. | Temperature, Pressure, Simulation time (e.g., 150 ns) | Density, Radial distribution functions, Equilibrated starting structure. nih.gov |

| Crosslinking Algorithm | Iteratively forming covalent bonds between reactive sites based on proximity and reaction rules. | Cutoff distance for reaction, Reaction probability, Target conversion rate | Evolution of network topology, consumption of reactive groups. nih.govnih.gov |

| Post-Cure Analysis | Simulating the mechanical and thermal properties of the final crosslinked network. | Temperature ramps (for Tg), Strain application (for modulus) | Glass transition temperature, Young's modulus, Coefficient of thermal expansion. drexel.edu |

Emerging Research Avenues and Future Outlook

Development of Novel Tetra(methoxymethyl)melamine Formulations for Enhanced Performance

The development of advanced materials with superior properties is a primary objective in polymer science. For this compound, research is centered on creating novel formulations that push the boundaries of performance in various applications, most notably in coatings and adhesives. The goal is to enhance characteristics such as durability, chemical resistance, and mechanical strength.

Innovations in this area involve the strategic combination of TMMM with other resins and additives. For instance, its use as a crosslinking agent in conjunction with polyester (B1180765) or acrylic resins can significantly improve the hardness and flexibility of coatings. Research has shown that modifying the ratio of TMMM to the primary polymer, as well as the curing conditions, can tailor the final properties of the material to meet specific industrial demands.

Furthermore, the incorporation of nanomaterials into TMMM-crosslinked systems is a promising avenue. The addition of fillers like nano-silica can improve the tribological and mechanical properties of acrylic coatings crosslinked with melamine (B1676169) resins. These composite materials exhibit enhanced scratch resistance and durability, making them suitable for high-performance applications such as automotive topcoats and industrial finishes.

Future research will likely focus on developing "smart" coatings that possess self-healing capabilities or respond to environmental stimuli. By engineering the crosslinked network formed by TMMM, it may be possible to create materials that can repair minor damages, thereby extending the service life of the coated product.

| Formulation Modification | Primary Polymer | Observed Performance Enhancement | Potential Application |

|---|---|---|---|

| Increased Crosslinker Ratio | Polyester | Increased hardness and solvent resistance | Industrial metal coatings |

| Addition of Nano-silica | Acrylic Resin | Improved scratch resistance and mechanical strength | Automotive clear coats |

| Combination with Urethane (B1682113) Acrylates | Polyurethane Dispersion | Enhanced adhesion and flexibility | Flexible packaging coatings |

| Modification with Functional Monomers | Epoxy Resin | Improved chemical and acid rain resistance | Protective coatings for infrastructure |

Investigation of Advanced Methodologies for Environmental Fate and Remediation

As with many chemical compounds, understanding the environmental footprint of TMMM is of growing importance. Research in this area is focused on its persistence, degradation pathways, and the development of effective remediation techniques. While much of the environmental research has centered on the more widely used Hexamethoxymethylmelamine (HMMM), the findings provide a crucial framework for assessing TMMM.

Studies have detected HMMM in aquatic environments, classifying it as an emerging contaminant. Its presence is often linked to industrial discharges and runoff from roads, where it leaches from tires. The environmental fate of these compounds is influenced by factors such as hydrolysis and biodegradation. For instance, the half-life of HMMM in neutral pH water is approximately 67 days, with limited biodegradation observed over a 28-day period.

Advanced methodologies for remediation are being explored. One promising approach is the use of activated carbon filters, which have been shown to be effective in removing HMMM from water. Another area of investigation is catalytic degradation, which aims to break down melamine-formaldehyde resins into less harmful substances. Future research will likely involve the development of more targeted and efficient remediation strategies, such as photocatalysis or bioremediation using microorganisms capable of degrading these complex molecules.

| Aspect | Key Findings for Related Compounds (e.g., HMMM) | Emerging Research Area |

|---|---|---|

| Environmental Presence | Detected in river systems and urban runoff. | Development of more sensitive detection methods for TMMM. |

| Degradation Pathways | Slow hydrolysis in neutral water; limited biodegradation. | Investigation of photodegradation and advanced oxidation processes. |

| Remediation Techniques | Adsorption by activated carbon; catalytic degradation of parent resins. | Development of bioremediation techniques using specialized microbes. |

| Environmental Impact | Considered an emerging contaminant of concern. | Ecotoxicological studies specific to TMMM and its degradation products. |

In-depth Characterization of Crosslinked Network Architectures and Interfacial Interactions

The performance of materials derived from TMMM is intrinsically linked to the three-dimensional network structure formed during the curing process. A deeper understanding of this network architecture and its interactions at interfaces is crucial for designing materials with tailored properties.

Advanced analytical techniques are being employed to probe the structure of melamine-based crosslinked networks. Fourier-transform infrared spectroscopy (FTIR) is used to monitor the chemical reactions during curing, identifying the formation of ether and methylene (B1212753) bridges that constitute the crosslinks. Nuclear magnetic resonance (NMR) spectroscopy provides further insight into the different chemical species present in the resin and the degree of crosslinking.

The interfacial interactions between TMMM-crosslinked coatings and the underlying substrate are critical for adhesion. The surface properties of the coating, such as surface energy and topography, play a significant role. Research in this area investigates how the formulation of the coating affects its wetting behavior and the formation of chemical and physical bonds at the interface.

Future work will likely involve multi-scale modeling to simulate the formation of the crosslinked network and predict its mechanical properties. Combining these computational approaches with experimental characterization will provide a comprehensive understanding of the structure-property relationships in TMMM-based materials.

| Characterization Technique | Information Obtained | Relevance to TMMM Formulations |

|---|---|---|

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups and monitoring of curing reactions. | Tracks the formation of ether and methylene crosslinks. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Quantitative analysis of different chemical structures within the resin. | Determines the degree of methylolation and etherification. |

| Dynamic Mechanical Analysis (DMA) | Measures viscoelastic properties as a function of temperature. | Determines the glass transition temperature and crosslink density. |

| Atomic Force Microscopy (AFM) | Characterization of surface topography and nanomechanical properties. | Investigates interfacial adhesion and surface homogeneity. |

Predictive Modeling of Environmental Behavior and Material Performance

Predictive modeling is becoming an indispensable tool in chemical research, enabling the forecasting of a compound's behavior and properties, thereby accelerating the development of new materials and facilitating risk assessment. For TMMM, predictive modeling can be applied to both its environmental fate and the performance of materials derived from it.

Quantitative Structure-Activity Relationship (QSAR) models are a class of computational models that can predict the environmental properties of a chemical, such as its toxicity or biodegradability, based on its molecular structure. While specific QSAR models for TMMM are not widely reported, the framework exists to develop them. Such models could be used to screen new formulations for their potential environmental impact before they are synthesized.

In the realm of material science, computational methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations are being used to predict the performance of coatings. These models can simulate the interactions between the crosslinker, the polymer matrix, and any additives at an atomic level. This allows researchers to understand how different components of the formulation affect properties like adhesion, durability, and resistance to degradation from weathering. Recent studies have successfully used DFT to predict the degradation of polyester-melamine coatings, showing a strong correlation with real-world weathering tests.

The future of research in this area lies in the development of integrated, multi-scale models that can bridge the gap from molecular interactions to macroscopic material properties and long-term environmental behavior. These predictive tools will be instrumental in the rational design of next-generation materials based on this compound that are both high-performing and environmentally sustainable.

| Modeling Approach | Predicted Property | Potential Impact on TMMM Research |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Toxicity, Biodegradability, Environmental Persistence | Early-stage environmental risk assessment of new TMMM formulations. |

| Density Functional Theory (DFT) | Reactivity, Degradation Pathways, Adhesion Energy | Rational design of more durable and weather-resistant coatings. |

| Molecular Dynamics (MD) Simulations | Crosslink Density, Mechanical Properties, Glass Transition Temperature | Optimization of curing processes and prediction of material performance. |

| Kinetic Monte Carlo | Crosslinking Kinetics, Network Formation | Understanding and controlling the curing process for desired network structures. |

Q & A

Q. What analytical methods are recommended for detecting and quantifying Tetra(methoxymethyl)melamine in environmental samples?

Liquid chromatography–high-resolution mass spectrometry (LC-HRMS) is the primary method for identifying TMMM and its derivatives. Non-targeted tandem MS coupled with molecular networking (e.g., GNPS libraries) enables precise annotation of TMMM-specific fragmentation patterns . For quantification, standard addition experiments are critical due to low extraction efficiencies (0.3–3%) caused by TMMM’s amino groups, which protonate at low pH and reduce affinity for hydrophobic resins like PPL . Method validation should include spike-and-recovery tests in relevant matrices (e.g., stormwater, wastewater) to account for matrix effects .

Q. How can researchers distinguish TMMM from structurally related melamine derivatives in complex mixtures?

Use high-resolution mass-to-charge (m/z) ratios and retention time matching against authentic standards. For example, TMMM (m/z 303.1730) can be differentiated from Hexa(methoxymethyl)melamine (HMMM, m/z 391.2308) and its degradation products (e.g., O-desmethylated compounds) via MS/MS spectral libraries and molecular networking . Isotopic pattern analysis and collision-induced dissociation (CID) fragments further aid structural confirmation .

Q. What are the primary challenges in sample preparation for TMMM analysis?

TMMM’s physicochemical properties, such as high polarity and protonation of amino groups at low pH, limit its extraction efficiency using conventional solid-phase extraction (SPE) resins. Optimize pH conditions (e.g., pH 8) and consider alternative sorbents with mixed-mode functionality to improve recovery . Pre-concentration steps may be required for trace-level detection in environmental waters .

Q. Where has TMMM been detected environmentally, and what are its likely sources?

TMMM has been identified in stormwater runoff and urban waterways, often co-occurring with HMMM and related compounds used in industrial resins for coatings and plastics . Its presence correlates with wastewater treatment plant effluents and industrial discharges, suggesting anthropogenic origins .

Advanced Research Questions

Q. What experimental approaches are used to study TMMM’s transformation products and degradation pathways?

Combine non-targeted LC-HRMS with stable isotope tracing to track demethylation, dehydration, and demethoxylation products (e.g., Δm/z = 14.0162 for CH2 loss) . Laboratory simulations under varying pH, UV exposure, and microbial activity can elucidate abiotic vs. biotic degradation mechanisms. Molecular networking tools (e.g., GNPS) help visualize chemotype shifts and prioritize high-confidence annotations .

Q. How can researchers address contradictory data on TMMM’s environmental persistence and toxicity?

Discrepancies in recovery rates (e.g., 0.3% vs. 3% extraction efficiency) may arise from matrix-specific interactions or analytical protocols . To resolve contradictions, harmonize methodologies across labs (e.g., standardized SPE protocols, inter-lab comparisons) and validate findings with in situ passive sampling . For toxicity, use read-across data from melamine (e.g., bladder effects) while conducting targeted in vitro assays (e.g., algal growth inhibition, daphnia mortality) to account for structural differences .

Q. What frameworks are recommended for ecological risk assessment of TMMM?

Apply the predicted no-effect concentration (PNEC) model using species sensitivity distributions (SSDs) and mixture toxicity analysis. Prioritize neurotoxicity and endocrine disruption endpoints based on in vitro assays . For regulatory compliance, integrate occurrence data (e.g., peak intensities across sites) with probabilistic exposure models to quantify site-specific risks .

Q. How can non-targeted screening (NTS) improve prioritization of TMMM as a micropollutant?

Use rarity scores (RS) and peak intensity thresholds in LC-HRMS datasets to flag TMMM as a site-specific contaminant . Pair with geographic information systems (GIS) to map contamination hotspots and correlate with industrial activity. Publicly available libraries (e.g., NORMAN Suspect List Exchange) enhance annotation reliability .

Methodological Notes

- Data Validation : Cross-reference MS/MS spectra with open-access repositories (e.g., GNPS) and confirm retention times using certified reference materials .

- Ethical Compliance : Follow institutional guidelines for chemical disposal and minimize environmental release during laboratory studies .

- Interdisciplinary Collaboration : Engage with analytical chemists, ecotoxicologists, and regulatory bodies to align research with policy needs (e.g., EU Water Framework Directive) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.